The Serotonergic Profile of 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A Technical Guide
The Serotonergic Profile of 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), also known as meprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] Emerging research has begun to elucidate its pharmacodynamic profile, revealing a complex interaction with various serotonin (B10506) (5-HT) receptors. This technical guide provides a comprehensive overview of the current understanding of 4-HO-MPT's mechanism of action at serotonin receptors, presenting quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential and neuropharmacology of novel psychedelic compounds.
Introduction
4-HO-MPT is a substituted 4-hydroxytryptamine (B1209533) that has garnered interest within the scientific community for its psychedelic effects, which are believed to be primarily mediated by its interaction with serotonin receptors.[1][2] As a homolog of psilocin, with a methyl and a propyl group at the terminal amine, its pharmacological profile presents subtle but potentially significant differences from other well-characterized tryptamines.[1] Understanding the nuances of its receptor binding affinities, functional efficacies, and downstream signaling cascades is crucial for elucidating its mechanism of action and evaluating its potential as a pharmacological tool or therapeutic agent. This guide synthesizes the available preclinical data on 4-HO-MPT's serotonergic activity.
Quantitative Pharmacological Data
The interaction of 4-HO-MPT with serotonin receptors and other neuronal targets has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinities (Ki) and functional activity (EC50 and Emax).
Table 1: Receptor Binding Affinities (Ki) of 4-HO-MPT
| Target Receptor/Transporter | Radioligand | Test Species | Ki (nM) | Reference |
| 5-HT1A | [3H]WAY100635 | Human | 134 | [3] |
| 5-HT1B | [3H]GR125743 | Human | 4,213 | [3] |
| 5-HT1D | [3H]GR125743 | Human | 4,118 | [3] |
| 5-ht1e | [3H]5-HT | Human | 1,078 | [3] |
| 5-HT2A | [3H]ketanserin | Human | 69 | [3] |
| 5-HT2B | [3H]LSD | Human | 2.6 | [3] |
| 5-HT2C | [3H]mesulergine | Human | 2,459 | [3] |
| 5-HT5A | [3H]LSD | Human | 304 | [4] |
| 5-HT6 | [3H]LSD | Human | 70 | [4] |
| 5-HT7 | [3H]LSD | Human | 60 | [4] |
| D3 | [3H]N-methylspiperone | Human | 921 | [5] |
| SERT | [3H]citalopram | Human | 910-1,180 | [3][6] |
| α2A | [3H]rauwolscine | Human | 3,625 | [6] |
| α2B | [3H]rauwolscine | Human | 1,844 | [6] |
| H1 | [3H]pyrilamine | Human | 92 | [6] |
| σ1 | [3H]pentazocine | Human | 891 | [6] |
| σ2 | [3H]DTG | Human | 1,166 | [6] |
| NR2B | [3H]ifenprodil | Human | 3,658 | [6] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC50 and Emax) of 4-HO-MPT at Serotonin Receptors
| Receptor Subtype | Assay Type | Test System | EC50 (nM) | Emax (% of 5-HT) | Reference |
| h5-HT2A | Calcium Mobilization | Flp-In T-REx 293 cells | 1.9 | 100 | [7] |
| m5-HT2A | Calcium Mobilization | Flp-In T-REx 293 cells | 1.8 | 101 | [7] |
| h5-HT2B | Calcium Mobilization | Flp-In T-REx 293 cells | 8.8 | 79.4 | [7] |
| h5-HT2C | Calcium Mobilization | Flp-In T-REx 293 cells | 175 | 96.8 | [7] |
Note: EC50 represents the concentration of the drug that gives a half-maximal response. Emax represents the maximum response compared to the endogenous agonist serotonin (5-HT).
Table 3: In Vivo Behavioral Activity of 4-HO-MPT
| Behavioral Assay | Animal Model | ED50 (µmol/kg) | Reference |
| Head-Twitch Response (HTR) | C57BL/6J mice | 1.92 | [8] |
Note: ED50 represents the dose of the drug that produces a half-maximal effect.
Experimental Protocols
The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following sections provide detailed descriptions of the core assays used to characterize the serotonergic activity of 4-HO-MPT.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.[9]
Objective: To quantify the affinity of 4-HO-MPT for various serotonin receptor subtypes.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).[10]
-
Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[5]
-
Test Compound: 4-HO-MPT in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., unlabeled ketanserin).
-
Binding Buffer: Typically a buffered solution such as Tris-HCl with specific ion concentrations (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10][11]
-
Filtration System: A cell harvester and glass fiber filters.[12]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[10]
-
Assay Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (4-HO-MPT).[12]
-
Control Wells:
-
Total Binding: Wells containing receptor membranes and radioligand only.
-
Non-specific Binding: Wells containing receptor membranes, radioligand, and a high concentration of an unlabeled competitor.[12]
-
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[10]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[12]
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of 4-HO-MPT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[13]
Objective: To measure the ability of 4-HO-MPT to activate 5-HT2 receptor subtypes and induce an intracellular calcium response.
Materials:
-
Cell Line: A cell line (e.g., Flp-In T-REx 293, U2OS, or CHO) engineered to express the human or mouse serotonin receptor of interest.[7][14][15]
-
Calcium-Sensitive Fluorescent Dye: A dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like the FLIPR Calcium Assay Kit).[13][16]
-
Test Compound: 4-HO-MPT in a range of concentrations.
-
Reference Agonist: Serotonin (5-HT) to determine the maximal response.
-
Assay Buffer: A physiological salt solution such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES.[15]
-
Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time in a multi-well plate format (e.g., a FLIPR or FlexStation).
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom multi-well plates and allowed to adhere and grow overnight.[16]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specific duration (e.g., 1 hour) at 37°C.[16]
-
Compound Addition: The plate is placed in the fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of 4-HO-MPT or the reference agonist (5-HT).
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of 4-HO-MPT. The data are normalized to the maximal response produced by 5-HT. A concentration-response curve is generated, and the EC50 and Emax values are determined using non-linear regression.
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo psychedelic-like potential of a compound.[17]
Objective: To determine the in vivo potency of 4-HO-MPT to induce the head-twitch response, a behavior mediated by 5-HT2A receptor activation.
Materials:
-
Test Compound: 4-HO-MPT dissolved in a suitable vehicle (e.g., saline).
-
Observation Arena: A clear cylindrical or rectangular chamber for observing the animal.[18]
-
Recording System (optional): A video camera mounted above the arena for later scoring, or an automated system with a head-mounted magnet and a magnetometer.[8][18]
Procedure:
-
Acclimation: Mice are habituated to the observation arena for a period (e.g., 30 minutes) before drug administration.[2]
-
Drug Administration: Mice are administered with varying doses of 4-HO-MPT or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Observation Period: Immediately after injection, the mice are returned to the observation arena, and the number of head twitches is counted for a defined period (e.g., 30-90 minutes).[2] A head twitch is characterized as a rapid, side-to-side rotational movement of the head.
-
Scoring: The number of head twitches can be scored manually by a trained observer, who is typically blind to the treatment conditions, or automatically using specialized software that analyzes video recordings or detects movement of a head-mounted magnet.[8][19]
-
Data Analysis: The total number of head twitches is recorded for each dose. A dose-response curve is generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated using non-linear regression.
Signaling Pathways
The psychedelic effects of tryptamines like 4-HO-MPT are primarily attributed to their agonist activity at the 5-HT2A receptor.[4] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, but can also engage other signaling cascades, such as the β-arrestin pathway.[20][21]
5-HT2A Receptor Gq Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like 4-HO-MPT leads to the canonical Gq-mediated signaling cascade.
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
5-HT2A Receptor β-Arrestin Signaling Pathway
In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.[21][22]
Caption: 5-HT2A receptor β-arrestin recruitment and signaling.
Experimental Workflow for In Vitro Characterization
The process of characterizing a novel compound like 4-HO-MPT in vitro follows a logical progression from binding affinity to functional activity.
Caption: In vitro characterization workflow for 4-HO-MPT.
Conclusion
4-HO-MPT is a potent agonist at several serotonin receptors, with a particularly high affinity for the 5-HT2A and 5-HT2B subtypes.[3] Its functional activity as a full agonist at the 5-HT2A receptor, coupled with its ability to induce the head-twitch response in mice, strongly supports the hypothesis that its psychedelic effects are mediated through this target.[7][8] The comprehensive data presented in this guide, including binding affinities, functional potencies, and detailed experimental methodologies, provide a solid foundation for further research into the neuropharmacology of 4-HO-MPT. Future investigations could explore its activity at other signaling pathways, such as β-arrestin recruitment, and its in vivo effects on neuronal activity and behavior in more complex models. Such studies will be invaluable for a deeper understanding of the structure-activity relationships of psychedelic tryptamines and for the development of novel therapeutics for neuropsychiatric disorders.
References
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